Eclalbasaponin I
Overview
Description
Eclalbasaponin I is a triterpenoid saponin compound isolated from various plant species, including Eclipta prostrata and Aralia elata. It is known for its diverse biological activities, including antioxidant, antibacterial, and antitumor properties .
Biochemical Analysis
Biochemical Properties
Eclalbasaponin I has been shown to interact with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been reported to inhibit the generation of reactive oxygen species (ROS) induced by H2O2 in SH-SY5Y cells . This suggests that this compound may interact with enzymes involved in ROS production and regulation .
Cellular Effects
This compound has been found to exert various effects on cellular processes. It can down-regulate apoptosis induction and increase the activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxides (GSH-Px) . This suggests that this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to combat oxidative stress. It reduces the levels of malondialdehyde (MDA) to restore the antioxidant defense system, and activates the nuclear factor E2-related factor (Nrf2)/heme oxygenase 1 (HO-1) pathway to combat oxidative stress . Furthermore, this compound promotes autophagy during this process .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, its antioxidant and autophagic activities suggest that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been extensively studied. Given its reported biological activities, it is plausible that its effects could vary with different dosages .
Metabolic Pathways
Its ability to activate the Nrf2/HO-1 pathway suggests that it may interact with enzymes or cofactors involved in this pathway .
Subcellular Localization
Its ability to activate the Nrf2/HO-1 pathway suggests that it may be localized in the nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eclalbasaponin I can be synthesized through a series of chemical reactions involving the glycosylation of oleanolic acid derivatives. The process typically involves the protection of hydroxyl groups, glycosylation using glycosyl donors, and subsequent deprotection steps .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as Eclipta prostrata. The extraction process includes solvent extraction, followed by chromatographic purification to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Eclalbasaponin I undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .
Scientific Research Applications
Eclalbasaponin I has a wide range of scientific research applications:
Mechanism of Action
Eclalbasaponin I exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It activates the nuclear factor E2-related factor (Nrf2)/heme oxygenase 1 (HO-1) pathway, enhancing the activities of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase.
Antibacterial Activity: It disrupts bacterial cell membranes, leading to the loss of cell viability.
Antitumor Activity: It induces apoptosis in cancer cells by activating mitophagy and regulating the p38 and ERK pathways.
Comparison with Similar Compounds
Eclalbasaponin I is compared with other triterpenoid saponins such as:
Eclalbasaponin II-VI: These compounds share similar structures but differ in their glycosylation patterns and biological activities.
Oleanolic Acid: A precursor to this compound, known for its anti-inflammatory and hepatoprotective properties.
Uniqueness: this compound stands out due to its potent antioxidant and antibacterial activities, making it a valuable compound for various therapeutic applications .
Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H68O14/c1-37(2)14-15-42(36(52)56-35-33(51)31(49)29(47)23(19-44)54-35)21(16-37)20-8-9-25-39(5)12-11-27(55-34-32(50)30(48)28(46)22(18-43)53-34)38(3,4)24(39)10-13-40(25,6)41(20,7)17-26(42)45/h8,21-35,43-51H,9-19H2,1-7H3/t21-,22+,23+,24-,25+,26+,27-,28+,29+,30-,31-,32+,33+,34-,35-,39-,40+,41+,42+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMRZIYTCZLEAV-VVJIWJAZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316627 | |
Record name | Eclalbasaponin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
797.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158511-59-2 | |
Record name | Eclalbasaponin I | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158511-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eclalbasaponin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the mechanism of action of Eclalbasaponin I in protecting against oxidative stress-induced neural cell death?
A1: this compound has been shown to activate the p38-mitogen-activated protein kinase (p38) and the extracellular regulated protein kinase (ERK) pathways in human neuroblastoma SH-SY5Y cells []. This activation leads to the induction of autophagy and mitophagy, processes that remove damaged mitochondria and reduce oxidative stress [, ]. Inhibition of either p38 or ERK reversed the neuroprotective effects of this compound, suggesting their essential role in its mechanism of action [].
Q2: What are the structural characteristics of this compound?
A2: this compound is an oleanane-type glycoside, meaning it is a saponin with an oleanane triterpenoid core structure attached to sugar moieties []. While its exact molecular formula and weight are not provided in the abstracts, the studies utilize techniques like NMR and MS to elucidate its structure [, , ]. The 13C NMR data for this compound was first reported in a study on its isolation from Eclipta prostrata [].
Q3: From which plant sources can this compound be isolated?
A3: this compound has been isolated from the following plants:
- Eclipta prostrata: This plant is a rich source of this compound and is traditionally used in various medicinal systems [, , ].
- Aralia elata (Miq.) Seem.: This plant, also known as Japanese angelica tree, has also been identified as a source of this compound [, ].
Q4: What is the role of this compound in mediating the anti-inflammatory effects of Eclipta prostrata?
A4: Echinocystic acid, another triterpenoid found in Eclipta prostrata alongside this compound, has been shown to possess anti-inflammatory properties []. It inhibits the production of nitric oxide and pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide-stimulated RAW 264.7 macrophages []. This inhibition occurs through the suppression of NF-κB signaling pathway activation []. While the specific anti-inflammatory activity of this compound isn't directly described in the provided abstracts, its presence in Eclipta prostrata alongside echinocystic acid suggests a potential contributing role.
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